molecular formula C10H18ClNOS B1490336 2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide CAS No. 2092547-54-9

2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Cat. No. B1490336
CAS RN: 2092547-54-9
M. Wt: 235.77 g/mol
InChI Key: INIJAORNQKMLSG-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide, also known as CETP, is an important organic compound in the field of organic chemistry. CETP is a small molecule that has been studied extensively for its potential applications in medicinal chemistry, drug discovery, and biochemistry. CETP has been found to have a number of interesting properties, including its ability to act as an inhibitor of the enzyme cholesteryl ester transfer protein (CETP).

Scientific Research Applications

Stationary Distribution Densities of Active Brownian Particles

A study by Schimansky-Geier, Ebeling, and Erdmann (2005) discussed compounds exhibiting pre- and post-emergent phytotoxicity, useful as selective post-emergent herbicides against grasses. This application suggests a potential agricultural utility for similar compounds in weed management and pest control Stationary Distribution Densities of Active Brownian Particles.

Solubility and Modeling Studies

Pascual, Donnellan, Glennon, Kamaraju, and Jones (2017) determined the solubility of related compounds in various solvent mixtures, providing crucial data for pharmaceutical formulation and chemical processing. This research underscores the importance of understanding solubility for the application of these compounds in drug delivery and chemical manufacturing Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide (S1) in Binary Solvent Mixtures Using Polythermal Method.

Antimicrobial and Cytotoxic Activities

Dawbaa, Evren, Cantürk, and Yurttaş (2021) synthesized novel derivatives and investigated their antimicrobial activity, showing potential for developing new antibacterial and anticandidal agents. This research highlights the potential pharmaceutical applications of these compounds in developing new treatments for bacterial and fungal infections Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities.

Herbicidal Activity

Research on derivatives of similar compounds has also explored their use as herbicides, indicating potential applications in agriculture for pest and weed management. This highlights the dual use of such compounds in both pharmaceuticals and agricultural chemicals, depending on their specific activities and safety profiles Synthesis, Crystal Structure and Herbicidal Activity of N-(7-Chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a] pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide.

Melatonergic Pharmacology

Epperson, Bruce, Catt, Deskus, Hodges, Karageorge, Keavy, Mahle, Mattson, Ortiz, Parker, Takaki, Watson, and Yevich (2004) evaluated a series of fluoren-9-yl ethyl amides for human melatonin MT1 and MT2 receptor binding, demonstrating the potential for these compounds in the development of drugs targeting sleep disorders and circadian rhythm disruptions Chronobiotic activity of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]-propanamide. Synthesis and melatonergic pharmacology of fluoren-9-ylethyl amides.

properties

IUPAC Name

2-chloro-N-ethyl-N-(thian-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNOS/c1-3-12(10(13)8(2)11)9-4-6-14-7-5-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIJAORNQKMLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSCC1)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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